Mitomycin B
Description
Historical Context of Discovery and Early Academic Investigations
The journey of Mitomycin B from a microbial product to a subject of scientific study began in the mid-20th century, driven by the search for novel therapeutic agents.
Isolation from Microbial Sources
The mitomycins, including this compound, were first isolated from cultures of Streptomyces caespitosus, a species of filamentous bacteria commonly found in soil. The initial isolation of mitomycins A and B was reported in 1956 by Hata and colleagues at Kyowa Hakko Kogyo Company in Japan. Subsequently, Mitomycin C, which would become the most clinically utilized member of the family, was also isolated from the same microbial source by Wakaki and his coworkers in 1956 and 1958. wikipedia.orgclockss.orgnih.govfrontiersin.orgyale.edu Further research identified other related compounds from Streptomyces species, such as Streptomyces lavendulae. nih.govwikipedia.orgtaylorandfrancis.com The production of these antibiotics by Streptomyces caespitosus was found to be influenced by various fermentation media components, with molasses and corn steep liquor enhancing yield. researchgate.net
Initial Structural Elucidation Challenges and Milestones
Determining the precise chemical structure of the mitomycins presented significant challenges due to their complex molecular architecture, which includes a tetracyclic pyrrolo-indole skeleton, an aziridine (B145994) ring, a carbamoyl (B1232498) moiety, and a bridged carbinolamine. nih.govbeilstein-journals.orgacs.org These functional groups rendered the molecules moderately stable, particularly reactive in the presence of reducing agents, and posed difficulties for early analytical techniques.
Despite these hurdles, substantial progress was made through the collaborative efforts of several research groups. While Hata and colleagues were instrumental in the initial isolation, the absolute structure of the mitomycins was later elucidated by Webb and coworkers at the American Cyanamid Company. clockss.orgnih.govacs.org Further critical contributions came from X-ray crystallographic studies by Tulinsky, which provided definitive insights into the stereochemistry of these compounds. clockss.orgnih.gov For instance, the absolute configuration of Mitomycin A was determined using X-ray crystallographic methods on N-brosyl-mitomycin A. clockss.org The structural complexity meant that elucidating the exact arrangement of atoms and stereocenters required sophisticated chemical degradation techniques and advanced spectroscopic analyses. clockss.org
Recognition as a Biologically Active Natural Product
From their initial isolation, the mitomycins were recognized as potent biologically active natural products, exhibiting both antibacterial and significant antitumor activities. clockss.orgfrontiersin.orgyale.edu Mitomycin C, in particular, demonstrated strong activity against various types of tumors, leading to its widespread use as a cancer chemotherapeutic agent. clockss.orgnih.gov
The mechanism of action, initially proposed by Iyer and Szybalski in 1964, suggested that mitomycins act as prodrugs that, upon reductive activation, transform into bifunctional or trifunctional alkylating agents. clockss.orgyale.edubeilstein-journals.org This activation process leads to the cross-linking of DNA, thereby inhibiting DNA synthesis, replication, and transcription, ultimately halting cell division and leading to cell death. nih.govfrontiersin.orgtaylorandfrancis.comdrugbank.com The guanine (B1146940) and cytosine content of DNA was observed to correlate with the degree of mitomycin-induced cross-linking. drugbank.comhres.ca The unique ability of mitomycins to form both inter- and intra-strand DNA cross-links in the minor groove, with a specificity favoring 5′-CG-3′ steps, was a novel discovery at the time, as no other natural products were known to function as DNA cross-linking agents. nih.gov This potent DNA-alkylating capability underscored their recognition as powerful antineoplastic natural products.
Compound Name Table
| Compound Name |
| Mitomycin A |
| This compound |
| Mitomycin C |
| Porfiromycin |
| Mitiromycin |
| FR-900482 |
| FR-66979 |
| 10-decarbamoyloxy-9-dehydrothis compound |
| Decarbamoyl mitomycin C |
Structure
3D Structure
Properties
IUPAC Name |
[(4S,6S,7R,8R)-7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c1-6-11(20)10-9(12(21)13(6)24-3)7(5-25-15(17)22)16(23)14-8(18(14)2)4-19(10)16/h7-8,14,23H,4-5H2,1-3H3,(H2,17,22)/t7-,8-,14-,16+,18?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUUQCBCWDBYCG-DQRAMIIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@H]2COC(=O)N)O)N4C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318185 | |
| Record name | Mitomycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet solid; [Merck Index] | |
| Record name | Mitomycin B | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6182 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN WATER & MANY ORGANIC SOLVENTS; PRACTICALLY INSOL IN XYLENE, CARBON TETRACHLORIDE, CARBON DISULFIDE, PETROLEUM ETHER, LIGROIN, CYCLOHEXANE, BENZENE, TOLUENE, TRICHLOROETHYLENE, NITROBENZENE. | |
| Record name | MITOMYCIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
VIOLET CRYSTALS FROM ACETONE + CARBON TETRACHLORIDE | |
CAS No. |
4055-40-7 | |
| Record name | Mitomycin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4055-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mitomycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004055407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mitomycin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001318185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MITOMYCIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT1IGL3D7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MITOMYCIN B | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3419 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Biosynthesis and Chemical Synthesis of Mitomycin B
Biosynthetic Pathways and Precursors
The biosynthesis of Mitomycin B, like other mitomycins, is a convergent process that utilizes distinct building blocks derived from primary metabolism. Research has identified key precursors and elucidated significant enzymatic steps and genetic determinants involved in constructing the characteristic mitosane core.
The foundational components for this compound biosynthesis are 3-amino-5-hydroxybenzoic acid (AHBA) and D-glucosamine . AHBA, a derivative of the shikimate pathway, serves as the precursor for the methylbenzoquinone nucleus (the 'mC7N unit') of the mitomycin scaffold nih.govbeilstein-journals.orgresearchgate.netwikipedia.orgnih.govasm.orgrsc.orgmdpi.comencyclopedia.pubgenome.jpacs.orgresearchgate.net. Studies using isotopically labeled AHBA have confirmed its specific incorporation into the C-6 methyl group of related mitomycins, establishing its role as a key aromatic precursor nih.govrsc.org.
D-Glucosamine, a common aminosugar, is incorporated into the mitosane core largely intact and is critically important for providing the nitrogen atom of the aziridine (B145994) ring and contributing to the C7 fragment of the molecule nih.govwikipedia.orgasm.orgacs.orgrsc.orgrsc.orgacs.org. Feeding experiments with labeled D-glucosamine have demonstrated its efficient incorporation, with the amino group specifically contributing to the aziridine nitrogen nih.govrsc.orgrsc.org. In the context of the biosynthetic pathway, D-glucosamine is often utilized in its N-acetylated form (N-acetylglucosamine, GlcNAc) for the initial coupling steps mdpi.comencyclopedia.pubnih.govacs.orgnih.gov.
Other essential precursors include carbamoyl (B1232498) phosphate (B84403) , which contributes to the carbamate (B1207046) moiety, and S-adenosylmethionine (AdoMet) , the universal methyl group donor for various methylation steps in the pathway acs.orgcaltech.edumdpi.com. L-citrulline has also been suggested as a proximate precursor for the carbamate group nih.gov.
The assembly of the mitosane core is a complex enzymatic process that begins with the activation and covalent attachment of AHBA to an acyl carrier protein (ACP), followed by glycosylation with a D-glucosamine derivative. The genes responsible for these early steps have been identified within the mitomycin biosynthetic gene cluster.
The process is initiated by the MitE enzyme, an acyl ACP synthetase, which activates AHBA to form an acyl adenylate intermediate. This activated AHBA is then transferred and covalently attached to the MmcB protein, an acyl carrier protein (ACP), forming an AHBA-MmcB intermediate mdpi.comencyclopedia.pubnih.govnih.govmdpi.comresearchgate.netnih.gov. Subsequently, the MitB enzyme, a glycosyltransferase, catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to the AHBA-MmcB conjugate, forming an N-glycoside intermediate mdpi.comencyclopedia.pubnih.govacs.orgnih.govmdpi.comresearchgate.net. This glycosylation step is crucial for initiating the formation of the mitosane scaffold. Further modifications, including deacetylation by MitC and reduction steps mediated by enzymes like MitF and MitH , are believed to follow, leading to the core structure mdpi.commdpi.comresearchgate.netnih.gov.
Several genes and their encoded enzymes play pivotal roles in the biosynthesis of this compound and its related compounds:
mitA : This gene encodes AHBA synthase , the terminal enzyme responsible for the synthesis of 3-amino-5-hydroxybenzoic acid (AHBA) from earlier shikimate pathway intermediates researchgate.netnih.govgenome.jpacs.org. Disruption of mitA completely abolishes Mitomycin C production, confirming its essentiality nih.govasm.org.
mitB : Encodes a glycosyltransferase that catalyzes the crucial N-glycosylation of AHBA-MmcB with UDP-GlcNAc, forming a key intermediate in the mitosane assembly nih.govmdpi.comencyclopedia.pubnih.govacs.orgnih.govmdpi.comresearchgate.netasm.org.
mmcB : This gene encodes an acyl carrier protein (ACP) that serves as a carrier for AHBA during the early stages of biosynthesis, interacting with MitE and MitB mdpi.comencyclopedia.pubnih.govacs.orgnih.govmdpi.comresearchgate.netnih.gov.
MmcR : This gene encodes a 7-O-methyltransferase that is responsible for the O-methylation at the C-7 position of the quinone ring, a modification characteristic of Mitomycins A and B acs.orgacs.orgebi.ac.ukuniprot.org. Its absence leads to the accumulation of demethylated intermediates acs.orgacs.org.
mitN : Encodes an aziridine N-methyltransferase that participates in a parallel biosynthetic pathway, contributing to the formation of mitomycins with 9α-stereochemistry, such as Mitomycin E researchgate.netnih.gov.
The identification and characterization of the mitomycin biosynthetic gene cluster have opened avenues for molecular genetic manipulation to produce biosynthetic intermediates and novel analogs. Gene knockout studies, such as the deletion of mmcR, have successfully yielded strains accumulating specific intermediates like 7-demethylmitomycin A and B, aiding in the elucidation of enzymatic functions acs.orgacs.org.
Furthermore, techniques such as gene inactivation, heterologous expression, and mutasynthesis, applied to the characterized gene cluster, offer powerful strategies for generating new mitomycin derivatives with potentially altered or improved biological activities researchgate.net. The ability to isolate and study intermediates through genetic manipulation also provides critical insights into the sequence of enzymatic reactions and the precise roles of individual enzymes in constructing the complex mitosane scaffold nih.govcaltech.edumdpi.com.
Total Synthesis and Semisynthetic Approaches
The intricate and sensitive structure of this compound, featuring multiple stereocenters and reactive functional groups, presents a formidable challenge for total chemical synthesis. Pioneering efforts have not only aimed at constructing the molecule but also at understanding the methodological advancements required to tackle such complex natural products.
Other notable synthetic endeavors include approaches developed by Danishefsky, which explored novel routes to the mitosane core, and methodologies employing Buchwald coupling and carbene insertion reactions proposed by Sulikowski nih.govbeilstein-journals.org. Cha's laboratory also contributed by developing a synthesis of the this compound core beilstein-journals.org. These synthetic strategies have been instrumental in confirming proposed structures, exploring structure-activity relationships, and developing new synthetic methodologies applicable to other complex natural products. The inherent instability of the mitomycin skeleton to various reagents necessitates mild reaction conditions and careful protection/deprotection strategies throughout the synthesis beilstein-journals.org.
Compound List
this compound
Mitomycin A
Mitomycin C
Porfiromycin
3-Amino-5-hydroxybenzoic Acid (AHBA)
D-Glucosamine
N-acetylglucosamine (GlcNAc)
Carbamoyl phosphate
S-adenosylmethionine (AdoMet)
L-citrulline
Mitomycin E
Mitomycin F
7-demethylmitomycin A
7-demethylthis compound
Mitomycin D
Mitomycin G
Mitomycin H
Mitomycin K
FR-900482
FK317
Albomitomycin A
Contemporary Synthetic Strategies for the this compound Core
The total synthesis of this compound, like its congeners, necessitates the construction of a unique pyrrolo-indole skeleton featuring an aziridine ring, a carbamoyl moiety, and a bridged carbinolamine system. Early synthetic efforts and subsequent advancements have explored various strategic disconnections to assemble this complex architecture. One notable approach involves the convergent synthesis, where pre-formed fragments, such as an aziridinyl pyrrolidine (B122466) subunit and a quinone moiety, are coupled. This strategy aims to build the core structure by strategically joining these key building blocks. For instance, research has focused on regioselective enamine additions to methoxy (B1213986) quinones to forge the central dihydropyrrole ring, a crucial step in assembling the mitomycin backbone. nih.gov
Chemo- and Regioselective Transformations in this compound Synthesis
The synthesis of this compound relies heavily on precise chemo- and regioselective transformations to install functional groups and establish the correct stereochemistry. The molecule's sensitive aziridine and quinone moieties, along with multiple stereocenters, demand highly controlled reaction conditions.
Key transformations often involve:
Aziridine Formation: The introduction of the strained aziridine ring is a critical step. Various methods have been explored, including cycloaddition reactions of azides onto unsaturated amides or intramolecular SN2 displacements. nih.govbeilstein-journals.org The regioselectivity of these reactions is paramount to ensure the correct placement of the aziridine ring.
Quinone Synthesis: The construction and functionalization of the quinone core require careful oxidation and substitution strategies. Strategies may involve building the aromatic system and then oxidizing it to the quinone, or incorporating pre-formed quinone precursors. nih.gov
Stereocontrol: Establishing the correct relative and absolute stereochemistry at multiple chiral centers, particularly around the pyrrolo-indole core, is essential. This often involves asymmetric synthesis techniques, chiral auxiliaries, or diastereoselective reactions. For example, research has explored stereoselective thermal rearrangements of dienes to access mitosane cores, followed by stereoselective dihydroxylation. beilstein-journals.org
Functional Group Interconversions: Selective protection and deprotection of various functional groups, such as hydroxyls and amines, are frequently employed to direct reactivity and prevent unwanted side reactions. beilstein-journals.org
Table 1: Key Transformations in this compound Synthesis
| Transformation Type | Description | Selectivity Focus | Reference |
| Aziridine Ring Formation | Cycloaddition of azides to olefins or intramolecular SN2 displacement. | Chemo-, Regio-, Stereo- | nih.govbeilstein-journals.org |
| Quinone Core Construction | Oxidation of precursors or coupling of quinone fragments. | Chemo-, Regio- | nih.gov |
| Stereoselective Dihydroxylation | Introduction of hydroxyl groups with controlled stereochemistry, often on unsaturated precursors. | Stereo- | beilstein-journals.org |
| Enamine Addition | Regioselective addition of enamine to methoxy quinones to form the dihydropyrrole ring. | Regio- | nih.gov |
| Methylation | Introduction of methyl groups, for example, on the aziridine nitrogen in related mitomycins. | Chemo- | beilstein-journals.org |
Synthetic Challenges Related to Structural Complexity and Reactivity
The synthesis of this compound is fraught with challenges stemming from its inherent structural complexity and the high reactivity of its functional groups. The molecule is described as being "the chemical equivalent of walking on egg shells" due to its sensitivity. beilstein-journals.orgcaltech.edu
Key challenges include:
Structural Complexity: The tetracyclic core, featuring a fused pyrrolo-indole system, an aziridine ring, and a bridged carbinolamine (hemiacetal) linkage at C9a, presents significant steric and electronic hurdles. beilstein-journals.orgcaltech.edu The presence of four contiguous stereogenic carbons further complicates stereochemical control. beilstein-journals.org
Functional Group Sensitivity:
Aziridine Ring: The strained aziridine ring is prone to nucleophilic attack and ring-opening under various conditions. beilstein-journals.orgscite.ai
Quinone Moiety: The quinone system is highly reactive, particularly towards reduction, which is essential for its biological activation but must be carefully managed during synthesis. beilstein-journals.org
Carbinolamine/Hemiaminal Ether: The bridged carbinolamine (hemiacetal) linkage at C9a is particularly labile and sensitive to reaction conditions. caltech.edu
Avoiding Aromatization: Preventing unwanted aromatization of the core structure to pyrrole (B145914) or indole (B1671886) derivatives, or premature reduction of the quinone to a hydroquinone (B1673460), is crucial throughout the synthetic sequence. caltech.edu
Despite these significant hurdles, ongoing research continues to refine synthetic strategies, aiming for more efficient and selective routes to this compound and its derivatives, which could unlock new avenues for medicinal chemistry and biological studies.
Molecular Mechanisms of Action of Mitomycin B
Broader Cellular and Molecular Impact (In Vitro Studies)
Beyond direct DNA damage, mitomycins can elicit broader cellular responses, particularly at higher concentrations.
While the primary target of mitomycins is DNA synthesis, at higher concentrations, they can also suppress cellular RNA and protein synthesis drugbank.combiocompare.compnas.organnualreviews.orgresearchgate.net. This broader impact may result from secondary effects of severe DNA damage, such as the activation of stress response pathways that globally downregulate macromolecular synthesis, or potentially through direct, albeit less characterized, interactions with the cellular machinery involved in RNA and protein production.
Mitomycin-induced DNA damage often triggers cellular defense mechanisms, including cell cycle arrest and programmed cell death (apoptosis) scielo.brcellsignal.comahajournals.orgnih.govkoreamed.org. DNA damage can lead to the activation of cell cycle checkpoints, such as the G1/S or G2/M checkpoints, preventing the propagation of damaged DNA to daughter cells scielo.brahajournals.orgnih.gov. For instance, studies on Mitomycin C have shown it can cause arrest in the S and G2/M phases of the cell cycle ahajournals.orgnih.gov. If the damage is too extensive to be repaired, cells may initiate apoptotic pathways, leading to their elimination scielo.brcellsignal.comnih.govkoreamed.org. The induction of apoptosis and cell cycle arrest are critical mechanisms by which mitomycins exert their antitumor effects.
Compound List:
Mitomycin B
Mitomycin C (MMC)
Decarbamoyl mitomycin C (DMC)
2,7-diaminomitosene (B1203922) (2,7-DAM)
Modulation of Immune Cell Proliferation
Studies investigating the broader class of mitomycin antibiotics have demonstrated significant immunomodulatory effects in vitro. "Mitomycin," referring to the class of compounds, has been shown to inhibit the proliferation of various immune cells, including lymphocytes (B cells and T cells) and macrophages drugbank.com. This suppression of immune cell proliferation can have downstream consequences on the immune response. Beyond directly halting cell division, these effects can also manifest as impaired antigen presentation, a critical process for initiating adaptive immunity, and a reduction in the secretion of key pro-inflammatory cytokines such as interferon gamma (IFN-γ), tumor necrosis factor-alpha (TNFα), and interleukin-2 (B1167480) (IL-2) drugbank.com. While specific studies detailing this compound's isolated effects on each immune cell subset are limited in the provided literature, its classification as a mitomycin antibiotic suggests it shares these general immunomodulatory properties with its congeners.
Table 1: Modulation of Immune Cell Proliferation by Mitomycin (General Class)
| Immune Cell Type | Effect on Proliferation | Associated Effects | Source Reference |
| B cells | Inhibition | Impaired antigen presentation, reduced cytokine secretion (IFN-γ, TNFα, IL-2) | drugbank.com |
| T cells | Inhibition | Impaired antigen presentation, reduced cytokine secretion (IFN-γ, TNFα, IL-2) | drugbank.com |
| Macrophages | Inhibition | Impaired antigen presentation, reduced cytokine secretion (IFN-γ, TNFα, IL-2) | drugbank.com |
Generation of Reactive Oxygen Species and Oxidative Stress Responses
A significant aspect of the mitomycin antibiotic mechanism of action involves their bioactivation through reduction, which leads to the generation of reactive oxygen species (ROS) researchgate.netnih.gov. This compound, as one of the identified mitomycin antibiotics, has been shown to produce oxygen radicals following biological reduction researchgate.netnih.gov. This process is considered a contributor to the aerobic cytotoxicity observed with agents in this class researchgate.netnih.gov. The reduction of mitomycins can yield species that, in the presence of molecular oxygen, generate various ROS, including superoxide (B77818) anions and hydroxyl radicals researchgate.netnih.govboisestate.eduresearchgate.net. The ensuing oxidative stress can damage cellular macromolecules, including DNA, lipids, and proteins, thereby contributing to cell death and mediating some of the observed biological activities of this compound.
Table 2: Generation of Reactive Oxygen Species (ROS) by Mitomycin Antibiotics
| Mitomycin Antibiotic | Generation of Oxygen Radicals | Potential Mechanism for Cytotoxicity | Source Reference |
| This compound | Yes | Contributes to aerobic cytotoxicity | researchgate.netnih.gov |
| Mitomycin C | Yes | Contributes to aerobic cytotoxicity | researchgate.netnih.govboisestate.eduresearchgate.net |
| Mitomycin A (PM) | Yes | Contributes to aerobic cytotoxicity | researchgate.netnih.gov |
| BMY-25282 | Yes | Contributes to aerobic cytotoxicity | researchgate.netnih.gov |
| BL-6783 | Yes | Contributes to aerobic cytotoxicity | researchgate.netnih.gov |
Compound Names
this compound
Mitomycin C
Mitomycin A
BMY-25282
BL-6783
Dna Damage Response and Repair Mechanisms Elicited by Mitomycin B
Identification of DNA Lesions Induced by Mitomycin B
Upon reductive activation within the cell, this compound becomes a reactive electrophile capable of alkylating DNA. researchgate.net The primary targets for this alkylation are the N2 positions of guanine (B1146940) residues. oup.comroyalsocietypublishing.org This interaction leads to the formation of several distinct types of DNA lesions:
Monoadducts: A single this compound molecule covalently binds to a guanine base. oup.com This is often the initial step before the formation of more complex lesions.
Intrastrand Crosslinks: The activated this compound molecule links two adjacent guanine bases on the same DNA strand. oup.com
Interstrand Crosslinks (ICLs): This is the most cytotoxic lesion, where a single this compound molecule covalently bonds to guanines on opposite DNA strands, typically at a 5'-CpG-3' sequence. oup.comresearchgate.net
| Type of DNA Lesion | Description | Primary Nucleophilic Target |
| Monoadduct | A single this compound molecule is covalently attached to one DNA base. | N2 of Guanine oup.comroyalsocietypublishing.org |
| Intrastrand Crosslink | A single this compound molecule links two bases on the same DNA strand. | N2 of adjacent Guanines oup.com |
| Interstrand Crosslink (ICL) | A single this compound molecule links two bases on opposite DNA strands. | N2 of Guanines in a CpG sequence oup.comresearchgate.net |
Activation of DNA Repair Pathways
The repair of this compound-induced DNA lesions, particularly ICLs, is not handled by a single pathway but requires the coordinated action of several distinct repair systems. oup.comnih.gov The choice and sequence of pathway engagement are often dictated by the cellular context, such as the phase of the cell cycle, and the nature of the lesion encountered by the cellular machinery.
The Nucleotide Excision Repair (NER) pathway is a versatile system that recognizes and removes a wide variety of bulky, helix-distorting DNA lesions. wikipedia.org In the context of mitomycin-induced damage, NER is primarily involved in the initial "unhooking" of the ICL. nih.gov This process involves making incisions on one strand of the DNA on either side of the crosslink. oup.com However, some studies suggest that mitomycin adducts, which cause minimal DNA distortion, may not be efficiently recognized by the canonical damage recognition factors of NER, such as the XPC complex. oup.comnih.gov Instead, the stalling of replication or transcription machinery at the site of the ICL may be the primary signal for initiating repair. oup.com
Key NER proteins, including the structure-specific endonucleases XPF-ERCC1 and XPG, play a crucial role. oup.comoup.com Research on Mitomycin C has shown that XPG, along with XPE, is essential for the formation of single-strand DNA (ssDNA) patches, which are early intermediates in crosslink repair. oup.com The XPF-ERCC1 complex is responsible for making the 5' incision relative to the lesion. researchgate.net The coordinated action of these nucleases helps to unhook the ICL from one strand, creating a substrate for subsequent repair steps. oup.com
The processing of an ICL by the NER machinery or the collapse of a replication fork stalled at a mitomycin adduct can lead to the formation of a DNA double-strand break (DSB). oup.comroyalsocietypublishing.org DSBs are among the most severe forms of DNA damage, and their accurate repair is critical for cell survival. The Homologous Recombination (HR) pathway is the primary mechanism for the high-fidelity repair of DSBs, particularly during the S and G2 phases of the cell cycle when a sister chromatid is available to be used as a template. aacrjournals.org
The encounter between a replication fork and a mitomycin-induced ICL is a key event that triggers DSB formation. royalsocietypublishing.orgresearchgate.net Once a DSB is generated as a repair intermediate, the HR machinery is recruited. researchgate.net Central to this process is the RAD51 protein, which forms a nucleoprotein filament on the resected single-stranded DNA at the break site and facilitates the search for and invasion of a homologous template sequence. aacrjournals.org The protein products of the breast cancer susceptibility genes, BRCA1 and BRCA2, are critical mediators of the HR pathway. aacrjournals.orgresearchgate.net Cells deficient in Brca1 or Brca2 exhibit extreme sensitivity to ICL-inducing agents like mitomycin, highlighting the essential role of HR in repairing these lesions. aacrjournals.orgresearchgate.net
When a replicative DNA polymerase encounters a mitomycin-induced adduct that has been unhooked from one strand, it stalls. To overcome this blockage and complete DNA replication, the cell employs specialized Translesion Synthesis (TLS) polymerases. nih.gov TLS is a damage tolerance mechanism that allows replication to proceed past a lesion, often at the cost of fidelity, as these polymerases can insert nucleotides opposite a damaged template base. youtube.comyoutube.com
Several TLS polymerases are implicated in the bypass of mitomycin-induced lesions. nih.gov
REV1 and Polymerase ζ (Pol ζ): Deficiencies in REV1 or the catalytic subunit of Pol ζ (REV3) lead to significant hypersensitivity to crosslinking agents, indicating their central role in both replication-dependent and -independent ICL repair. nih.gov
Polymerase κ (Pol κ): This Y-family polymerase is thought to be particularly important for bypassing adducts located in the minor groove of DNA, which is characteristic of mitomycin adducts. nih.gov
Polymerase η (Pol η): While its primary role is in the error-free bypass of UV-induced lesions, Pol η-deficient cells also show some sensitivity to crosslinking agents. nih.gov
The process often involves a "polymerase switch," where the stalled replicative polymerase is temporarily replaced by a TLS polymerase, a process facilitated by the ubiquitination of the processivity factor PCNA. youtube.comnih.gov
The Fanconi Anemia (FA) pathway is a specialized DNA repair pathway that is critically important for the resolution of ICLs. nih.govnih.gov Individuals with mutations in any of the FA genes exhibit a syndrome characterized by bone marrow failure, developmental abnormalities, and a high predisposition to cancer, with their cells showing extreme sensitivity to DNA crosslinking agents like Mitomycin C. nih.govresearchgate.net
The FA pathway acts as a master coordinator of ICL repair, particularly during the S phase of the cell cycle. nih.gov The process is initiated by the recognition of a stalled replication fork at the ICL by the FANCM-FAAP24 complex. nih.govnih.gov This recognition event leads to the recruitment of the FA core complex, a multisubunit ubiquitin E3 ligase. nih.govnih.gov
A central event in the activation of the FA pathway is the monoubiquitination of the FANCD2 and FANCI proteins, which then form a complex (the I-D2 complex). nih.govfanconi.org This monoubiquitination is essential for the complex to be recruited to and retained at the site of DNA damage. nih.gov Once localized, the ubiquitinated I-D2 complex orchestrates the subsequent steps of ICL repair by recruiting nucleases (such as XPF-ERCC1) for the unhooking incisions, TLS polymerases for lesion bypass, and HR proteins for the repair of the resulting DSB. nih.gov
Molecular Components of this compound-Induced DNA Repair
The cellular response to this compound involves a large and complex network of proteins. These molecular components are drawn from the various DNA repair and signaling pathways that are activated by the presence of mitomycin-induced DNA lesions. The table below summarizes some of the key molecular players and their roles in this intricate process.
| Pathway | Key Molecular Components | Function in this compound Damage Response |
| Lesion Recognition | FANCM-FAAP24 Complex | Recognizes stalled replication forks at ICLs and recruits the FA core complex. nih.govnih.gov |
| XPA, XPE | Xeroderma Pigmentosum proteins involved in damage recognition and early stages of repair. oup.comnih.gov | |
| Nucleotide Excision Repair (NER) | XPF-ERCC1 | Structure-specific endonuclease; makes the 5' incision to "unhook" the ICL. oup.comresearchgate.net |
| XPG | Structure-specific endonuclease; makes the 3' incision and is crucial for ssDNA patch formation. oup.com | |
| Fanconi Anemia (FA) Pathway | FA Core Complex (FANCA, B, C, E, F, G, L, M) | E3 ubiquitin ligase that monoubiquitinates FANCD2 and FANCI. nih.govnih.gov |
| FANCD2, FANCI | Form the I-D2 complex; when monoubiquitinated, they localize to the damage site and coordinate downstream repair activities. nih.govfanconi.org | |
| Homologous Recombination (HR) | BRCA1, BRCA2 | Scaffolding and mediator proteins essential for loading RAD51 and initiating HR. aacrjournals.orgresearchgate.net |
| RAD51 | Recombinase that forms a nucleoprotein filament on ssDNA to mediate strand invasion and homologous pairing. aacrjournals.org | |
| RecA, RecBCD (in bacteria) | Bacterial homologs involved in DSB recognition and homologous recombination. royalsocietypublishing.org | |
| Translesion Synthesis (TLS) | REV1, Pol ζ (REV3) | Key TLS polymerases required for DNA synthesis past the unhooked adduct. nih.gov |
| Pol η, Pol κ | Specialized Y-family polymerases that can bypass minor groove adducts. nih.gov | |
| PCNA | Processivity factor; its monoubiquitination serves as a platform to recruit TLS polymerases. youtube.com |
Bacterial Repair Systems (e.g., RecA, RecBCD, MrfA, MrfB)
In bacteria, the repair of this compound-induced DNA damage involves a coordinated effort of multiple pathways, primarily nucleotide excision repair (NER) and homologous recombination (HR). researchgate.net When a replication fork encounters an ICL, it can stall and collapse, leading to the formation of a DNA double-strand break (DSB), a lesion that triggers the homologous recombination pathway. royalsocietypublishing.orgarxiv.org
RecA : The RecA protein is a central player in the bacterial DNA repair system, particularly in homologous recombination. researchgate.netnih.gov In response to DNA damage, such as the DSBs generated from ICL repair, RecA polymerizes onto single-stranded DNA (ssDNA) overhangs to form a nucleoprotein filament. royalsocietypublishing.orgarxiv.orgnih.gov This filament is the active species in the search for a homologous DNA sequence, which is then used as a template to accurately repair the break. royalsocietypublishing.org The formation and function of these RecA filaments are vital steps in repairing DSBs caused by agents like this compound. researchgate.netroyalsocietypublishing.org
RecBCD : The RecBCD complex is a powerful helicase-nuclease machine essential for the initial processing of DSBs in many bacteria, including Escherichia coli. royalsocietypublishing.orgarxiv.orgnih.gov It recognizes and binds to the broken DNA ends, unwinds the DNA, and degrades both strands until it encounters a specific crossover hotspot instigator sequence known as a Chi site. royalsocietypublishing.orgarxiv.org Upon encountering a Chi site, the nuclease activity of the complex is altered, and it begins to load RecA proteins onto the 3'-terminated ssDNA strand, thereby initiating the homologous recombination repair process. royalsocietypublishing.orgarxiv.org
MrfA and MrfB : In addition to the canonical repair pathways, some bacteria, like Bacillus subtilis, possess specialized repair factors for Mitomycin-induced damage. MrfA (Mitomycin C repair factor A) and MrfB (Mitomycin C repair factor B) constitute a novel repair pathway that confers specific resistance to Mitomycin C. osti.govnih.govnih.gov MrfA is a DNA helicase, while MrfB is a DEDDh family 3'-5' exonuclease. researchgate.netnih.govnih.gov Research suggests that they function together to resolve Mitomycin C-induced monoadducts and/or intrastrand crosslinks, operating in a pathway that is distinct from the UvrABC-dependent nucleotide excision repair system. osti.govnih.govnih.gov The discovery of the MrfAB pathway highlights that bacteria can evolve specific machinery to counteract the threats posed by particular DNA damaging agents found in their environment. osti.govnih.gov
| Protein/Complex | Primary Function | Role in this compound Damage Repair |
|---|---|---|
| RecA | Recombinase | Forms nucleoprotein filaments on ssDNA to initiate homologous search and strand invasion during the repair of ICL-induced DSBs. royalsocietypublishing.orgnih.gov |
| RecBCD | Helicase-Nuclease | Recognizes and processes DSBs, unwinds DNA, and loads RecA onto ssDNA to facilitate homologous recombination. researchgate.netroyalsocietypublishing.orgarxiv.org |
| MrfA | SF2 family 3'-5' DNA Helicase | Works with MrfB in a specific pathway to repair Mitomycin C-induced monoadducts and/or intrastrand crosslinks. researchgate.netnih.gov |
| MrfB | DEDDh family 3'-5' Exonuclease | Functions cooperatively with MrfA to resolve specific types of Mitomycin C DNA adducts, independent of the main NER pathway. researchgate.netnih.govnih.gov |
Mammalian DNA Repair Protein Complexes and Enzymes (e.g., MRE11-RAD50-NBS1, ATM)
In mammalian cells, the cellular response to this compound-induced ICLs is complex, involving multiple DNA repair pathways, including Fanconi anemia (FA), nucleotide excision repair (NER), and homologous recombination (HR). The processing of an ICL often leads to the formation of DSBs, which are potent activators of the DNA damage response signaling cascade. nih.govnih.gov
MRE11-RAD50-NBS1 (MRN) Complex : The MRN complex is a critical sensor of DNA double-strand breaks and a central player in the DDR. nih.govd-nb.inforesearchgate.net It is among the first factors to be recruited to the sites of DSBs, where it plays both structural and enzymatic roles. nih.govresearchgate.net Structurally, the complex helps to tether the broken DNA ends. researchgate.net Enzymatically, the MRE11 subunit possesses both endonuclease and exonuclease activities that are crucial for the initial processing of DNA ends, a prerequisite for their subsequent repair by pathways like HR. researchgate.net The MRN complex is essential for the activation of the ATM kinase, thereby initiating a broad signaling cascade. nih.govnih.govembopress.org
ATM (Ataxia-Telangiectasia Mutated) Kinase : ATM is a master regulator of the DNA damage response, belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. mdpi.comabeomics.comresearchgate.net In its inactive state, ATM exists as a dimer. mdpi.com Following the generation of DSBs, the MRN complex recruits and activates ATM at the site of damage. nih.govmdpi.comabeomics.com This activation involves the dissociation of the ATM dimer into active monomers and autophosphorylation. mdpi.comnih.gov Once active, ATM phosphorylates a vast array of downstream substrate proteins involved in cell cycle control, DNA repair, and apoptosis. mdpi.comabeomics.com This orchestrated response halts cell cycle progression, allowing time for the cell to repair the damage, and directly promotes the activity of various repair factors. abeomics.comnih.gov The activation of ATM by the MRN complex is a cornerstone of the cellular response to ICL-induced DSBs. nih.govembopress.org
| Protein/Complex | Primary Function | Role in this compound Damage Repair |
|---|---|---|
| MRE11-RAD50-NBS1 (MRN) | DSB Sensor and Processor | Recognizes and binds to DSBs formed during ICL repair, processes DNA ends, and is essential for the recruitment and activation of ATM kinase. nih.govd-nb.infonih.gov |
| ATM (Ataxia-Telangiectasia Mutated) | Serine/Threonine Kinase | Activated by the MRN complex at DSBs, it phosphorylates numerous downstream targets to orchestrate the DNA damage response, including cell cycle arrest and activation of repair pathways. mdpi.comabeomics.com |
While extensive searches were conducted to gather information on the preclinical investigational pharmacology of this compound, the available scientific literature and databases primarily contain data for Mitomycin C.
Searches for "this compound" have identified it as a chemical compound with specific identifiers such as CAS No. 4055-40-7 and synonyms like "Mitomycin - Impurity B" (CAS 4055-39-4). These entries confirm its existence as a quinone mitomycin antibiotic with reported antibacterial, antimycobacterial, antiviral, and antitumor activities pharmaffiliates.comaxios-research.comchemicalbook.comsimsonpharma.comchemspider.comfda.gov.
However, no specific preclinical pharmacological data, including in vitro cytotoxicity studies, concentration-dependent effects, exposure duration analyses, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), bioequivalence studies of formulations, or tissue distribution and tumor accumulation data, was found for this compound. The detailed pharmacological information available in the search results consistently refers to Mitomycin C pharmaffiliates.comaxios-research.comchemicalbook.comsimsonpharma.comchemspider.comfda.govresearchgate.netnih.govebi.ac.ukdrugbank.comgeneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl.
Therefore, it is not possible to generate an article structured according to the provided outline that focuses solely on the preclinical investigational pharmacology of this compound due to the absence of specific data for this compound in the retrieved literature.
Preclinical Investigational Pharmacology of Mitomycin B
Preclinical Evaluation of Combination Strategies
The strategy of combining Mitomycin B with other biologically active compounds is a key area of preclinical research, aiming to enhance therapeutic outcomes and overcome drug resistance.
Synergistic Effects with Other Biologically Active Compounds (In Vitro and Non-Human In Vivo Models)
Preclinical studies have demonstrated that this compound can exhibit synergistic effects when combined with various agents. For instance, research in colorectal cancer (CRC) cell lines showed that the combination of Mitomycin C (MMC) with crizotinib (B193316) resulted in synergistic anti-cancer effects and increased apoptosis compared to either drug alone. Combination indices (CI) less than 1, indicating synergy, were observed in these in vitro studies tandfonline.comnih.gov. Similarly, in vitro studies involving Aeromonas infections revealed significant synergistic effects when Mitomycin C was combined with levofloxacin (B1675101) (LVX) at sub-inhibitory concentrations nih.gov. In other preclinical models, the combination of Mitomycin C with bortezomib (B1684674) demonstrated synergistic cytotoxicity and apoptosis, particularly under hypoxic conditions in vitro and in vivo aacrjournals.org. Furthermore, resveratrol (B1683913) (RV) combined with Mitomycin C synergistically increased the expression of p21WAF1/CIP1, a key cell cycle regulator, and suppressed genes like MAD2L1 and cyclin B1/B2 in colorectal cancer cells, suggesting a potentiation of Mitomycin C's anti-cancer effects iiarjournals.org.
Rational Design of Preclinical Combination Regimens Based on Molecular Interactions
The rational design of combination regimens for this compound is informed by an understanding of its molecular interactions and pathways. For example, the hypothesis that a mechanistic link exists between BRCA2 deficiency and c-MET overexpression led to the investigation of crizotinib (a c-MET inhibitor) in combination with Mitomycin C (a DNA repair targeting agent) for advanced colorectal cancer. Despite the lack of direct evidence for c-MET upregulation upon BRCA2 knockdown, the combination proved synergistic, supporting the strategy of combining DNA repair targeting with survival pathway modulation tandfonline.comnih.gov. Similarly, understanding the molecular mechanisms by which Mitomycin C induces apoptosis, such as its effect on Bcl-xL phosphorylation and p53 translocation to mitochondria, has guided the combination with agents like bortezomib to achieve coordinated apoptotic effects, especially in the context of tumor hypoxia aacrjournals.org. The development of combination therapies also considers agents that can modulate cellular processes influenced by Mitomycin C, such as cell cycle regulation, as seen with resveratrol iiarjournals.org.
Novel Drug Delivery Systems in Preclinical Models
To enhance this compound's therapeutic index, reduce systemic toxicity, and improve tumor targeting, significant preclinical efforts have been directed towards developing novel drug delivery systems.
Nanocarrier-Based Delivery Systems (e.g., Polymeric Micelles, Liposomes, Nanoparticles)
Various nanocarrier systems have been explored for this compound delivery. PEGylated liposomal formulations of Mitomycin C prodrugs (e.g., PL-MLP) have shown prolonged circulation and an improved therapeutic index compared to free Mitomycin C in preclinical tumor models nih.govresearchgate.net. These liposomes leverage the enhanced permeability and retention (EPR) effect for tumor accumulation nih.govresearchgate.net. Polymer-lipid hybrid nanoparticles co-loaded with Mitomycin C and doxorubicin (B1662922) (DOX) have demonstrated synergistic effects and bypassed multidrug resistance pumps, leading to enhanced efficacy in breast tumor models jove.comresearchgate.net. Polymeric micelles, prepared from amphiphilic block copolymers, have also been investigated for Mitomycin C delivery. For instance, PEG-FIbu micelles encapsulating Mitomycin C showed appropriate particle size, good stability, high drug loading efficiency, and sustained release properties. In vivo studies indicated prolonged blood circulation, significantly improved tumor accumulation and therapeutic efficacy, and reduced side effects compared to free Mitomycin C injection rsc.org. Other studies have explored Mitomycin C-loaded nanoparticles where hydrogen bonding and π–π stacking interactions were utilized for micelle formation, demonstrating high uptake efficiency, promotion of cell apoptosis, and inhibition of tumor growth and metastasis in vivo nih.gov.
Localized Delivery Approaches (e.g., Hydrogels, Magnetic Nanoparticles)
Localized delivery systems aim to maintain drug concentration at the tumor site while minimizing systemic exposure. Hydrogels have been developed for Mitomycin C, such as thermosensitive hydrogels designed for intravesical delivery in bladder cancer. These hydrogels prolong drug dwell time, leading to increased drug concentration in bladder tissue over extended periods semanticscholar.orgnih.gov. Studies using chitosan/glycerophosphate/Fe3O4 magnetic nanoparticles incorporated into a hydrogel for intravesical Mitomycin C delivery have shown increased uptake through the bladder mucosa compared to free Mitomycin C nih.govresearchgate.net. Magnetic nanoparticles (MNPs) themselves are being explored for targeted drug delivery. MNPs can be loaded with Mitomycin C and guided to tumor sites via external magnetic fields, offering precise delivery and potentially enhanced therapeutic performance with reduced side effects nih.govmdpi.com. For instance, magnetic-driven hydrogel robots loaded with Mitomycin C have been developed for active therapy of bladder cancer, demonstrating uniform drug application and enhanced inhibition of tumor cell proliferation compared to traditional methods acs.org.
Enhanced Tumor Targeting and Retention in Non-Human Studies
Several strategies are employed in non-human studies to enhance tumor targeting and retention of this compound. The EPR effect, where nanoparticles preferentially accumulate in tumor tissues due to leaky vasculature and poor lymphatic drainage, is a key passive targeting mechanism utilized by liposomes and other nanocarriers nih.govresearchgate.netresearchgate.net. Active targeting can be achieved by conjugating nanoparticles with specific ligands (e.g., antibodies, peptides, or small molecules) that bind to receptors overexpressed on cancer cells or tumor vasculature mdpi.commdpi.com. For example, folate-functionalized micellar nanocarriers have been used for co-delivery of Mitomycin C and another agent, showing enhanced cellular uptake and reduced tumor burden nih.gov. Magnetic nanoparticles offer another avenue for targeting, allowing for external magnetic field-guided accumulation at the tumor site nih.govmdpi.comacs.org. Localized delivery systems, such as hydrogels and micellar formulations, are designed to increase drug retention time within the tumor microenvironment, thereby prolonging exposure and improving efficacy rsc.orgnih.govnih.gov. Studies utilizing magnetic nanoparticles coupled with bladder anti-tumor drugs demonstrated their ability to aggregate at specified target locations within the bladder within seconds when guided by a magnetic field, indicating precise localization capabilities nih.gov.
Structure Activity Relationships Sar and Analog Development of Mitomycin B
Identification of Essential Pharmacophoric Elements
The biological activity of Mitomycin B is intrinsically linked to three key pharmacophoric elements: the aziridine (B145994) ring, the quinone moiety, and the carbamate (B1207046) group. nih.gov Each of these components plays a crucial role in the mechanism of action, which involves the bioreductive alkylation and cross-linking of DNA. nih.gov
The aziridine ring is a highly strained three-membered heterocycle that functions as a potent alkylating agent upon activation. nih.gov The ring-opening of the aziridine allows for the formation of covalent bonds with nucleophilic sites on DNA, particularly the N2 position of guanine (B1146940). nih.gov This alkylation is a critical step in the formation of DNA monoadducts and subsequent interstrand cross-links, which ultimately lead to inhibition of DNA replication and cell death. nih.gov
The quinone moiety is essential for the reductive activation of the mitomycin core. nih.gov In the hypoxic environment of tumor cells, the quinone undergoes a one- or two-electron reduction to form a semiquinone or hydroquinone (B1673460), respectively. nih.gov This reduction dramatically increases the molecule's reactivity, triggering a cascade of electronic rearrangements that lead to the opening of the aziridine ring and the expulsion of the C10 carbamate group, generating the ultimate alkylating species. nih.gov
The carbamate group at the C10 position also contributes to the DNA alkylation process. Following the reductive activation and loss of the methoxy (B1213986) group at C9a, the carbamate acts as a leaving group, facilitating the formation of a second electrophilic center at C10. nih.gov This allows for the cross-linking of DNA strands, a lesion that is particularly difficult for cancer cells to repair. The removal of the carbamate group, as seen in decarbamoyl analogs, significantly alters the biological activity of the molecule. nih.govresearchgate.net
Chemical Modifications and Their Impact on Biological Activity
Extensive chemical modifications of this compound have been undertaken to probe the structure-activity relationships (SAR) and to develop analogs with improved therapeutic indices. These modifications have targeted the aziridine, quinone, and carbamate moieties, as well as the stereochemistry of the molecule.
Derivatization of Aziridine, Quinone, and Carbamate Moieties
Modifications of the aziridine ring have generally focused on altering its reactivity and lipophilicity. While the integrity of the aziridine is crucial for activity, substitutions on the aziridinal nitrogen (N1a) have been explored. For instance, the synthesis of dimeric mitomycins, where two mitomycin units are tethered at the N1a position, has been investigated to enhance DNA cross-linking efficiency. nih.gov
The carbamate group is another key site for modification. Analogs lacking the carbamate at C10, such as decarbamoyl mitomycin C, have been synthesized and evaluated. nih.govresearchgate.net These studies have revealed that the carbamate is not absolutely essential for cytotoxicity but its absence alters the nature of the DNA lesions formed. nih.gov For example, decarbamoyl mitomycin C preferentially forms a different stereoisomer of the DNA interstrand cross-link compared to Mitomycin C. nih.gov Furthermore, the synthesis of 10-decarbamoyloxy-9-dehydrothis compound and its analogs has demonstrated that modifications at this position can still yield compounds with significant antibacterial and cytotoxic activities. nih.gov
Synthesis and Evaluation of this compound Analogs
Numerous analogs of this compound have been synthesized and evaluated in preclinical models. Two notable classes of analogs are 7-alkoxymitosanes and dimeric mitomycins.
7-Alkoxymitosanes are synthesized by the alcoholysis of 7-methoxymitosanes under basic conditions. nih.gov These analogs, with varying alkoxy groups at the C7 position, have shown strong antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as potent inhibition of HeLa S-3 cell cultivation in vitro. nih.gov Notably, 7-n-propoxy-7-demethoxymitomycin A demonstrated the most potent antitumor activity against solid-type Sarcoma-180 in mice. nih.gov
| Analog Class | Modification Site | Key Findings |
| 7-Alkoxymitosanes | C7 of the quinone | Strong antibacterial and antitumor activity. 7-n-propoxy-7-demethoxymitomycin A showed the strongest antitumor activity in a mouse model. nih.gov |
| Dimeric Mitomycins | C7 amino group or N1a of the aziridine | Can exhibit enhanced DNA cross-linking compared to monomeric mitomycins. The nature of the linker and attachment position influences activity. nih.govnih.gov |
Stereochemical Influences on Activity
The stereochemistry of the mitomycin core, particularly at the C9 position, has a profound impact on biological activity. This compound possesses a specific absolute configuration at this asymmetric carbon. nih.gov It has been demonstrated that the C9 carbon can be epimerized under basic conditions to yield 9-epi-mitomycin B . nih.gov Intriguingly, this epimer has been reported to exhibit better biological activity than the natural, non-epimerized form. nih.gov This suggests that the spatial arrangement of the substituents at C9 influences the molecule's interaction with its biological targets or its metabolic activation. The stereochemistry of the DNA interstrand cross-links formed by mitomycins is also critical, with different stereoisomers being repaired by cellular machinery at different rates and potentially triggering distinct cellular responses. nih.gov
Correlation of Physicochemical Properties with Biological Efficacy in Preclinical Models
The biological efficacy of this compound and its analogs in preclinical models has been shown to correlate with certain physicochemical properties, most notably the quinone reduction potential (E1/2) and lipophilicity (log P). nih.gov
Quinone Reduction Potential (E1/2): The ease with which the quinone ring is reduced is a critical determinant of the drug's activation and subsequent cytotoxicity. A statistically significant correlation has been observed between a more easily reduced quinone (a less negative E1/2) and higher antitumor activity in human tumor cell lines. nih.gov This is because the reductive activation is the rate-limiting step for the exertion of its DNA-damaging effects. nih.gov
Lipophilicity (log P): The lipophilicity of mitomycin analogs, often expressed as the logarithm of the partition coefficient (log P), also plays a crucial role in their biological activity. Increased lipophilicity can enhance cellular uptake, leading to higher intracellular concentrations of the drug. nih.gov Studies have shown a correlation between higher lipophilicity and increased potency in solid human tumor cell lines. nih.gov However, this relationship can be complex, as excessively lipophilic compounds may exhibit poor solubility and unfavorable pharmacokinetic properties. The optimal log P value for activity can also depend on the specific analog series and the preclinical model being used. nih.gov
Mechanisms of Mitomycin B Resistance in Research Models
Intrinsic and Acquired Resistance Mechanisms
Intrinsic resistance refers to the inherent ability of a cell or organism to withstand a drug's effects, often due to baseline cellular characteristics or pre-existing genetic makeup nih.govoaepublish.com. Acquired resistance, conversely, arises from genetic modifications or epigenetic alterations that develop over time, typically in response to continuous or intermittent drug exposure nih.govoaepublish.comacs.org. In research models, acquired resistance to Mitomycin B has been observed in cell lines selected for resistance through stepwise exposure to increasing drug concentrations pnas.orgaacrjournals.orgnih.gov. These resistant cell lines often exhibit stable resistance phenotypes even in the absence of the drug, indicating genetic underpinnings nih.gov. For instance, studies have shown that certain cell lines can develop resistance that is pronounced under aerobic conditions but diminished under hypoxic conditions, suggesting a role for oxygen-dependent resistance mechanisms pnas.orgaacrjournals.org.
Bioactivation-Related Resistance
This compound is a prodrug that necessitates enzymatic reduction to generate its active, cytotoxic metabolites nih.govresearchgate.netwashington.edu. Consequently, alterations in the expression or activity of the enzymes responsible for this bioactivation are primary drivers of resistance.
Altered Expression or Activity of Activating Enzymes
Several enzymes are known to mediate the reductive bioactivation of Mitomycin C, and by extension, likely this compound. Resistance can arise when the levels or activity of these enzymes are reduced, leading to insufficient production of the active cytotoxic species. Key enzymes implicated include DT-diaphorase (DTD) and NADPH:cytochrome P450 reductase (CYPOR, also known as FpT) pnas.orgaacrjournals.orgnih.govnih.govresearchgate.netpsu.edu.
DT-Diaphorase (DTD): DTD is a two-electron reductase that plays a significant role in activating Mitomycin C pnas.orgaacrjournals.orgnih.govpsu.edu. Studies have demonstrated that cell lines exhibiting resistance to Mitomycin C often display significantly lower levels or activity of DTD compared to their sensitive counterparts pnas.orgnih.govpsu.edu. Conversely, the overexpression of DTD has been shown to restore sensitivity to Mitomycin C in resistant cell lines aacrjournals.org.
NADPH:Cytochrome P450 Reductase (CYPOR/FpT): CYPOR is another critical enzyme involved in the one-electron reduction of Mitomycin C, contributing to the formation of reactive intermediates aacrjournals.orgnih.govresearchgate.net. Research indicates that reduced levels of CYPOR activity are associated with Mitomycin C resistance aacrjournals.orgpsu.edu. The restoration of sensitivity by overexpressing CYPOR further supports its role in mediating resistance aacrjournals.org.
Other Enzymes: Enzymes such as NADPH:quinone oxidoreductase (NQO1) and xanthine (B1682287) oxidoreductase (XOR) have also been identified as potentially involved in Mitomycin C bioactivation nih.govresearchgate.net. Alterations in their expression could theoretically contribute to resistance, though direct evidence for this compound resistance via these specific enzymes is less detailed in the reviewed literature.
Table 1: Altered Enzyme Activity in Mitomycin C Resistant Cell Models
| Enzyme | Sensitive Cell Line | Resistant Cell Line | Fold Change in Resistance | Reference |
| DT-Diaphorase (DTD) | High | Low | Not specified | psu.edu |
| NADPH:Cytochrome P450 Reductase (FpT) | High | Low | Not specified | psu.edu |
| DT-Diaphorase (DTD) | Baseline | Significantly Lower | Not specified | nih.gov |
| NADPH:Cytochrome P450 Reductase (FpT) | Baseline | 3-4 fold Lower | Not specified | aacrjournals.org |
| DT-Diaphorase (DTD) | Baseline | Decreased | Not specified | aacrjournals.org |
Redox Cycling and Oxygen-Dependent Inactivation
The bioactivation of this compound involves reduction to semiquinone or hydroquinone (B1673460) intermediates, which are highly reactive pnas.orgnih.govwashington.edunih.govmdpi.com. Under aerobic conditions, these reduced intermediates can undergo redox cycling with molecular oxygen. This process regenerates the parent, less toxic compound while producing reactive oxygen species (ROS) pnas.orgnih.govmdpi.com. This redox cycling mechanism serves as a critical defense against the drug's cytotoxicity, particularly in the presence of oxygen pnas.orgnih.gov.
A key example of this mechanism is the Mitomycin C Resistance protein A (MCRA) from Streptomyces lavendulae. MCRA functions as a flavoprotein that reoxidizes the reduced, cytotoxic intermediates of Mitomycin C back to the parent drug via a redox relay mechanism, effectively neutralizing the drug's activity pnas.orgnih.gov. Expression of MCRA in mammalian cells confers significant resistance to Mitomycin C under aerobic conditions, while showing minimal effect under hypoxia, highlighting the oxygen-dependent nature of this resistance strategy pnas.orgnih.gov. This suggests that cellular mechanisms involving redox cycling and oxygen-dependent reoxidation of activated this compound intermediates can confer substantial resistance, especially in aerobic environments pnas.orgaacrjournals.org.
DNA Repair Pathway Overexpression and Efficiency
This compound induces DNA damage, primarily interstrand cross-links (ICLs), which interfere with DNA replication and transcription oncotarget.comfrontiersin.orgnih.gov. Cells possess intricate DNA repair machinery to counteract such damage. While efficient DNA repair is essential for cell survival, an overexpression or enhanced efficiency of specific repair pathways can contribute to drug resistance by more effectively clearing the drug-induced lesions.
Enhanced Repair of this compound-Induced DNA Damage
Multiple DNA repair pathways are involved in processing the damage caused by this compound. These include Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Base Excision Repair (BER) frontiersin.orgnih.govportlandpress.comresearchgate.net.
Nucleotide Excision Repair (NER): NER is crucial for recognizing and removing bulky DNA adducts and cross-links, including those formed by this compound frontiersin.orgportlandpress.com. In bacteria, the UvrABC complex is central to NER and plays a role in resistance to Mitomycin C portlandpress.com. In mammalian cells, proteins like XPC and ERCC1 are key components of NER, and their enhanced expression has been linked to resistance against other DNA-damaging agents like cisplatin (B142131), suggesting a potential role in this compound resistance as well mdpi.com.
Homologous Recombination (HR): HR is vital for repairing double-strand breaks (DSBs) that can arise from stalled replication forks or during the processing of complex lesions like ICLs frontiersin.orgnih.govportlandpress.comresearchgate.netmdpi.com. Bacterial proteins such as RecA and RecBCD are critical for HR and have been observed to accumulate at sites of Mitomycin C-induced DNA damage to facilitate repair portlandpress.comresearchgate.net. In mammalian systems, proteins like the MRN complex are involved in HR, and their overexpression has been associated with resistance to DNA-damaging agents mdpi.com.
Base Excision Repair (BER): BER pathways also contribute to the repair of certain DNA lesions, and enhanced BER activity, for example through APE1 overexpression, has been linked to resistance against other chemotherapeutics frontiersin.orgnih.gov.
While these pathways are generally necessary for survival in the presence of DNA-damaging agents, the overexpression of rate-limiting enzymes within these pathways can potentially lead to increased repair efficiency and thus, drug resistance nih.gov. For example, studies on cisplatin resistance have shown that increased expression of NER proteins like XPC or HR proteins like the MRN complex can confer resistance mdpi.com.
Role of Specific Repair Proteins in Resistance
Specific proteins within the DNA repair machinery can play a direct role in conferring resistance. In bacterial models, genes like ygaQ have been identified as conferring Mitomycin C resistance, with YgaQ potentially involved in DNA repair processes portlandpress.com. Mutagenesis of ygaQ abolished this resistance, underscoring its importance portlandpress.com.
However, in mammalian cell models, the direct link between the overexpression of specific DNA repair proteins and this compound resistance is less clearly defined compared to bioactivation mechanisms. Some studies suggest that while DNA repair is important, other mechanisms like survival signaling pathways might play a more dominant role in certain resistant cancer cell lines oncotarget.comnih.gov. For instance, one study indicated that aggressive lung cancer cells that were resistant to Mitomycin C showed fewer DNA repair pathway proteins after drug treatment, suggesting that enhanced repair was not the primary mechanism of resistance in that specific model oncotarget.com.
Table 2: Bacterial Resistance Factors Implicated in Mitomycin C Sensitivity
| Gene/Protein | Organism | Implicated Role in Resistance | Mechanism | Reference |
| mrd / MRD | Streptomyces lavendulae | Drug-binding protein | Binds to Mitomycin C (MC), preventing its reductive activation and subsequent DNA cross-linking. | mdpi.comnih.gov |
| MCRA | Streptomyces lavendulae | Redox relay protein | Reoxidizes reduced Mitomycin C intermediates to the parent drug via an oxygen-dependent redox relay, conferring resistance, particularly under aerobic conditions. | pnas.orgnih.gov |
| YgaQ | Escherichia coli | DNA repair factor | Confers Mitomycin C resistance; mutagenesis abolishes resistance, suggesting a role in DNA repair or processing of Mitomycin C-induced damage. | portlandpress.com |
Compound Names:
this compound
Mitomycin C (MMC)
Drug Efflux and Transport Mechanisms
Cellular self-protection against mitomycins, including this compound, often involves mechanisms that limit the intracellular concentration of the active drug. A key mechanism identified in the producing organism Streptomyces lavendulae is the action of the Mitomycin-binding drug resistance (MRD) protein. This protein functions by specifically binding to the mitomycin prodrug, thereby preventing its reductive activation, which is the crucial step that generates cytotoxic intermediates asm.org. This drug-binding and sequestration activity effectively reduces the intracellular accumulation of active mitomycin, acting as a protective measure against self-intoxication.
Research involving the expression of the mrd gene in Escherichia coli has demonstrated that the MRD protein confers high-level cellular resistance to this compound, as well as to related compounds such as Mitomycin D and Porfiromycin asm.org. Although MRD is not a classical efflux pump that actively expels drugs from the cell, its ability to sequester the prodrug prevents its intracellular activation and accumulation. This mechanism achieves a similar protective outcome to efflux by limiting the cell's exposure to the drug's active form.
Advanced Research Methodologies and Analytical Techniques for Mitomycin B Studies
Spectroscopic and Chromatographic Methods for Compound Analysis
Spectroscopic and chromatographic techniques are fundamental in the preclinical analysis of Mitomycin B, enabling its quantification, the identification of its metabolites, and the detailed characterization of its molecular structure.
High-Performance Liquid Chromatography (HPLC) in Preclinical Studies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of mitomycins in preclinical research. innovareacademics.inresearchgate.net It is widely used for determining the concentration of the parent compound in various biological matrices and for separating it from related substances and degradation products. innovareacademics.in
In a typical reverse-phase HPLC (RP-HPLC) setup, a non-polar stationary phase is used with a polar mobile phase. For instance, a Luna C18 column is a common choice for the stationary phase. innovareacademics.in The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as 0.1% orthophosphoric acid or 0.1% formic acid. innovareacademics.ininnovareacademics.in This setup allows for the effective separation of this compound from other compounds. The detection is commonly performed using a photodiode array (PDA) detector at a specific wavelength, for example, 255 nm. innovareacademics.in
Direct injection HPLC methods have also been developed for the analysis of mitomycins in plasma, which simplifies sample preparation. researchgate.net These methods may utilize specialized columns, such as those with both hydrophilic and hydrophobic functional groups, to achieve separation from endogenous plasma components, sometimes using a 100% aqueous mobile phase. researchgate.net
Table 1: Example HPLC Conditions for Mitomycin Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Luna C18 (150x4.6 mm, 3.5 µm) innovareacademics.in | Inertsil ODS (250x4.6 mm, 5 µm) innovareacademics.in |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid (Gradient) innovareacademics.in | Acetonitrile and 0.1% Formic Acid (70:30, Isocratic) innovareacademics.in |
| Flow Rate | 1.0 mL/min innovareacademics.in | 1.0 mL/min innovareacademics.in |
| Detection | Photodiode Array (PDA) innovareacademics.in | PDA at 255 nm innovareacademics.in |
Mass Spectrometry for Metabolite and Adduct Identification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for identifying the metabolites of this compound and characterizing its covalent adducts with DNA. epa.govnih.gov This technique offers high sensitivity and specificity, allowing for the detection and structural elucidation of these molecules in complex biological samples. epa.gov
Upon cellular activation, this compound can form various DNA adducts, including monoadducts and interstrand cross-links, primarily with deoxyguanosine residues. epa.govnih.gov LC-MS/MS is used to map these adducts. The process typically involves treating cells with this compound, isolating the DNA, digesting it into nucleosides, and then analyzing the digest using LC-MS/MS. epa.gov Multiple reaction monitoring (MRM) is often employed, where specific parent-to-fragment ion transitions are monitored for each adduct, providing a highly selective and quantitative analysis. epa.gov This methodology has been crucial in identifying the six major Mitomycin C-deoxyguanosine adducts and can be applied to study the adducts formed by this compound. epa.gov
The development of these mass spectrometry-based assays has provided a safer and more direct method for the comprehensive analysis of the full spectrum of mitomycin-DNA adducts compared to older techniques. epa.gov The lower limit of detection for these adducts can be in the sub-picomole range, highlighting the sensitivity of this approach. epa.gov
Nuclear Magnetic Resonance (NMR) for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound and its derivatives in solution. nih.govmdpi.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a complete picture of the molecule's conformation. mdpi.comscirp.org
1D NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides information about the chemical environment of individual atoms in the molecule. acs.orgresearchgate.net For example, ¹H and ¹³C NMR chemical shifts for mitomycins have been extensively cataloged in solvents like DMSO-d6. scirp.orgresearchgate.net
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish connectivity between atoms and determine the spatial proximity of protons. mdpi.comscirp.org
COSY reveals proton-proton coupling networks. scirp.org
HSQC correlates protons with their directly attached carbons. scirp.org
HMBC shows correlations between protons and carbons over two to three bonds, helping to piece together the carbon skeleton. scirp.org
NOESY identifies protons that are close in space, which is critical for determining the stereochemistry and absolute configuration of the molecule. nih.govscirp.org
These NMR studies have been instrumental in confirming the planar structure of the mitomycin core and in resolving ambiguities regarding its absolute configuration. nih.govscirp.org
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for a Mitomycin Core Structure (in DMSO-d6) researchgate.net
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 4.38 | 46.2 |
| 2 | 3.32 | 40.1 |
| 3 | 4.00, 3.35 | 28.1 |
| 5 | - | 155.6 |
| 6 | - | 108.9 |
| 7 | 6.80 | 104.9 |
| 8 | - | 179.9 |
| 9 | 4.88 | 48.0 |
| 9a | - | 102.5 |
| 10 | 4.60, 3.42 | 64.9 |
| 11 | 2.02 | 9.0 |
| OCH₃ | 3.16 | 59.8 |
Molecular and Cellular Biology Techniques
To understand the biological consequences of this compound exposure at a molecular and cellular level, a range of advanced techniques are utilized. These methods allow researchers to probe changes in gene expression and to analyze various cellular responses like cell cycle progression and apoptosis.
Gene Expression Profiling (e.g., Microarray, RNA-Seq)
Gene expression profiling technologies, such as DNA microarrays and RNA-Sequencing (RNA-Seq), provide a global view of the transcriptional changes that occur in cells following treatment with this compound. pnas.orgresearchgate.net These techniques can identify thousands of genes that are either up- or down-regulated, revealing the cellular pathways and biological processes affected by the compound. frontiersin.orgaging-us.com
For example, microarray analysis of cells treated with mitomycin has revealed significant alterations in the expression of genes involved in various pathways. frontiersin.org In ovarian cancer cells, mitomycin treatment under normoxic conditions primarily affected ribosome-related processes, while under hypoxic conditions, it led to changes in the extracellular matrix. frontiersin.org In another study, microarray analysis of E. coli treated with mitomycin C identified the induction of not only the expected SOS response genes but also other, previously unassociated genes. pnas.org
RNA-Seq offers a more comprehensive and quantitative analysis of the transcriptome. Studies using these techniques have shown that mitomycin treatment can lead to profound, sex- and brain region-specific changes in gene expression profiles in murine models. aging-us.com For instance, in the prefrontal cortex of female mice, mitomycin C treatment resulted in the upregulation of 36 genes and the downregulation of 166 genes. aging-us.com These powerful techniques are crucial for generating hypotheses about the mechanisms of mitomycin action and resistance. pnas.orgfrontiersin.org
Flow Cytometry for Cellular Responses
Flow cytometry is a versatile and powerful technique used to analyze multiple characteristics of individual cells within a heterogeneous population. In the context of this compound research, it is extensively used to study cellular responses such as apoptosis, cell cycle distribution, and the expression of specific proteins. arvojournals.orgspandidos-publications.comaboonline.org.br
Cell Cycle Analysis: By staining cells with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI), flow cytometry can quantify the DNA content of each cell and thus determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). spandidos-publications.comnih.gov Studies have shown that mitomycin treatment can cause cell cycle arrest, often in the S or G2/M phases, depending on the cell type and conditions. frontiersin.orgspandidos-publications.comnih.govahajournals.org For example, in human hepatocellular carcinoma cells, mitomycin C induced an accumulation of cells in the S-phase. spandidos-publications.com In basal cell carcinoma cells, a combination of mitomycin and 5-FU led to an increase in the G0/G1 population. aboonline.org.br
Apoptosis Detection: Flow cytometry is a primary method for quantifying apoptosis. One common assay uses Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, in combination with a viability dye like PI. nih.govarvojournals.org This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. arvojournals.org Numerous studies have used this method to demonstrate that mitomycins induce apoptosis in various cancer cell lines and other cell types like corneal keratocytes. nih.govarvojournals.org The analysis can show a time-dependent increase in the apoptotic cell population following treatment. arvojournals.org
Table 3: Flow Cytometry Findings in Mitomycin-Treated Cells
| Cell Line/Type | Mitomycin Effect | Finding | Citation |
| Human Tenon's Capsule Fibroblasts | Apoptosis/Cell Cycle | Time-dependent increase in the sub-G0/G1 fraction. | arvojournals.org |
| HepG2 & Hep3B (Hepatocellular Carcinoma) | Cell Cycle | Accumulation of cells in S-phase. | spandidos-publications.com |
| Vascular Smooth Muscle Cells | Cell Cycle | Concentration-dependent increase in the G2/M fraction. | ahajournals.org |
| CL1-0 & CL1-5 (Lung Cancer) | Cell Cycle | G2/M arrest observed 6 to 10 hours after treatment. | nih.govoncotarget.com |
| SKOV3 (Ovarian Cancer) | Cell Cycle | Accumulation in the S phase. | frontiersin.org |
| Rabbit Corneal Keratocytes | Apoptosis | Significant increase in Annexin V-positive, PI-negative cells (early apoptosis). | arvojournals.org |
| Human Gastric Cancer SGC-7901 | Apoptosis/Cell Cycle | Increased apoptotic rate and accumulation in G0/G1 phase with combined treatment. | nih.gov |
Gene Knockdown and Knockout Models in Cellular Research
Gene knockdown and knockout models are powerful tools to investigate the specific genes and pathways that influence cellular sensitivity and resistance to this compound. numberanalytics.comnumberanalytics.com By reducing or eliminating the expression of a particular gene, researchers can determine its role in the drug's mechanism of action. numberanalytics.comnumberanalytics.com
CRISPR/Cas9 technology, a revolutionary gene-editing tool, has been instrumental in creating these models. horizondiscovery.commsjonline.org It allows for precise deletion (knockout) or modification of genes suspected to be involved in this compound's activity, such as those in DNA repair pathways or drug activation. nih.govxiahepublishing.com For instance, knocking out genes responsible for DNA interstrand cross-link (ICL) repair can lead to hypersensitivity to mitomycins. horizondiscovery.comresearchgate.net
One study demonstrated that knocking out the RFWD3 gene in cells resulted in hypersensitivity to Mitomycin C, a closely related analogue. horizondiscovery.com This effect could be reversed by reintroducing the wild-type gene, confirming the gene's role in mitigating the drug's toxicity. horizondiscovery.com Similarly, the knockdown of SNM1B, a gene involved in ICL repair, led to an accumulation of cells in the G2/M phase of the cell cycle after treatment with Mitomycin C, indicating a defect in cell cycle checkpoint enforcement. researchgate.net
These genetic models are also used to validate therapeutic targets and explore mechanisms of drug resistance. numberanalytics.comnih.gov For example, creating cell lines with knockouts of specific drug-metabolizing enzymes can clarify which enzymes are essential for the bioactivation of this compound. aacrjournals.org The development of cell lines resistant to Mitomycin C has allowed for the identification of potential resistance mechanisms, which can then be studied by knocking down candidate genes. aacrjournals.orgresearchgate.net
Table 1: Examples of Gene Knockdown/Knockout Studies in Mitomycin Research
| Gene Target | Model System | Technique | Key Finding | Reference(s) |
| RFWD3 | Human Cell Line | CRISPR/Cas9 Knockout | Knockout cells exhibited hypersensitivity to Mitomycin C. | horizondiscovery.com |
| SNM1B | Human Cell Line (HEK293T) | shRNA Knockdown | Knockdown resulted in G2/M cell cycle accumulation after Mitomycin C treatment. | researchgate.net |
| mcrA | Chinese Hamster Ovary (CHO) Cells | Gene Expression | Expression of the bacterial mcrA gene conferred significant resistance to Mitomycin C. | researchgate.netnih.gov |
| FpD (NADH:cytochrome b5 reductase) | Chinese Hamster Ovary (CHO) Cells | Gene Overexpression/Targeting | Nuclear-targeted overexpression of FpD enhanced Mitomycin C cytotoxicity and DNA adduct formation. | nih.gov |
In Vitro Enzymatic Assays for Mechanistic Studies
In vitro enzymatic assays are fundamental for understanding the bioactivation of this compound, which is a prodrug that requires enzymatic reduction to become a cytotoxic agent. nih.govpharmacology2000.com These assays allow researchers to study the kinetics and mechanisms of specific enzymes involved in this activation process in a controlled environment, free from the complexity of a whole cell. aacrjournals.org
A variety of enzymes have been implicated in the one- and two-electron reduction of mitomycins, including NADPH-cytochrome P450 reductase, DT-diaphorase (NQO1), and NADH:cytochrome b5 reductase. nih.govpharmacology2000.com Enzymatic assays typically measure the rate of substrate consumption or product formation over time. For example, the activity of NADPH-cytochrome P450 reductase can be determined by monitoring the reduction of cytochrome c. psu.edu Similarly, DT-diaphorase activity can be measured using substrates like 2,6-dichlorophenolindophenol (DCPIP). psu.edu
Studies have used these assays to compare the enzymatic activation of this compound and its analogues. For instance, research on human bladder cancer cell lines showed that the differential sensitivity to Mitomycin C correlated with the activity levels of NADPH cytochrome P450 reductase and DT-diaphorase; the more resistant cell line had significantly lower activities of these key bioactivating enzymes. psu.edu Other studies have demonstrated that thioredoxin reductase (TrxR) is a target for Mitomycin C, which acts as a mechanism-based inhibitor of the enzyme. washington.edu This was confirmed using in vitro assays showing time- and concentration-dependent inactivation of purified TrxR in the presence of NADPH. washington.edu
These assays are also crucial for investigating resistance mechanisms. The bacterial protein MCRA, which confers resistance to Mitomycin C, was studied in vitro. researchgate.netnih.gov Assays demonstrated that MCRA protects DNA from cross-linking by oxidizing the reduced hydroquinone (B1673460) form of the mitomycin back to its inactive parent state. researchgate.netnih.gov
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools for investigating the interactions of this compound at the atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone.
Ligand-DNA Docking and Molecular Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when it binds to a receptor, which in this case is typically a DNA molecule. acse.sciencenih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the DNA's minor groove and scoring them based on their energetic favorability. nih.govipinnovative.com This helps in identifying the most likely binding modes and the specific interactions, such as hydrogen bonds, that stabilize the complex. nih.gov For mitomycins, docking studies have helped to model how the activated drug fits within the minor groove of B-DNA. yale.edunih.gov
Table 2: Application of Computational Methods in Mitomycin Research
| Method | System Studied | Key Insights | Reference(s) |
| Molecular Docking | Mitomycin C with Fmoc-Lys-PEG polymer | Predicted binding energy of -4.5 Kcal/mol, suggesting hydrogen bonding as the main interaction force. | nih.gov |
| Computer-generated Models | Mitomycin C bisadduct in B-DNA decamer | Showed the adduct fits snugly in the minor groove with minimal DNA distortion. | yale.edunih.gov |
| Molecular Dynamics (MD) Simulation | Various DNA-ligand complexes | Used to evaluate the stability of ligand binding in the DNA groove by analyzing RMSD over time. | ipinnovative.commdpi.com |
Prediction of Binding Sites and Reactivity
Computational methods are also used to predict the specific sites on DNA where this compound is most likely to bind and react. The primary target for mitomycins is the N2 position of guanine (B1146940) residues. nih.govpnas.org Computational models can help explain this specificity. By analyzing the electrostatic potential and molecular orbitals of both the activated mitomycin and the DNA, researchers can identify regions of complementary reactivity.
Methods based on Conceptual Density Functional Theory (CDFT) can be used to calculate reactivity indices for different atomic sites within the molecules. dntb.gov.ua These indices help predict which sites are most susceptible to nucleophilic or electrophilic attack, guiding the understanding of how the activated mitomycin (an electrophile) selects specific nucleophilic sites on DNA bases. dntb.gov.ua
Furthermore, algorithms have been developed that combine information from protein/DNA structure and evolutionary sequence conservation to predict ligand binding sites with high accuracy. plos.orgmdpi.com While often applied to protein-ligand interactions, the principles can be adapted to DNA-ligand binding. By identifying conserved residues within known DNA binding sites for similar molecules, it is possible to predict the likely binding location for this compound. The combination of cavity detection on the DNA surface with reactivity data provides a powerful predictive tool for understanding the initial steps of drug-DNA interaction. plos.org
Future Directions and Emerging Research Avenues for Mitomycin B
Design and Synthesis of Next-Generation Mitomycin B Analogs
A primary focus of ongoing research is the rational design and synthesis of novel mitomycin analogs with improved therapeutic profiles. Structure-activity relationship (SAR) studies have been crucial in guiding these efforts. nih.govmdpi.com Research has shown that modifications to the mitomycin skeleton can significantly impact antitumor activity, selectivity, and ability to overcome resistance. nih.gov
Key strategies in the design of next-generation analogs include:
Modification at the C-6 Position: A series of C-6-substituted methyl mitomycins have been synthesized. Many of these compounds demonstrated potent activity, with some showing superior efficacy compared to Mitomycin C against certain leukemia and sarcoma models in mice. nih.gov Notably, some of these analogs exhibited significant activity against cell lines that were resistant to Mitomycin C, suggesting a different biological character. nih.gov
Alterations at the C-9a Position: this compound and Mitomycin D possess the opposite absolute configuration at the C-9 carbon compared to Mitomycin A and C. cancerrxgene.orgacs.org Synthesizing analogs that explore different stereochemistries at this position is a key area of interest, as it can influence the molecule's interaction with DNA and its activation mechanism. nih.gov
Quinone Ring Modifications: The cytotoxicity of mitomycins is linked to their electrochemical potential, which is influenced by the substituents on the quinone ring. mdpi.comspandidos-publications.com Creating analogs with different quinone substituents can modulate the ease of bioreductive activation, potentially making the drugs more effective in the hypoxic (low-oxygen) environments characteristic of solid tumors. cancerrxgene.org The most easily reduced and most lipophilic compounds have been found to be the most potent in cell culture assays. mdpi.com
Combinatorial Biosynthesis: Genetic engineering of the mitomycin biosynthetic pathway offers a powerful tool for creating novel derivatives. By introducing genes from other pathways or modifying existing ones, researchers can generate analogs that are difficult to produce through traditional chemical synthesis. researchgate.net
These synthetic and biosynthetic efforts aim to produce analogs with enhanced potency, a broader spectrum of activity, and the ability to circumvent existing resistance mechanisms.
| Analog Type | Modification Site | Observed Improvement | Reference |
|---|---|---|---|
| C-6-substituted methyl mitomycins | C-6 Methyl Group | Superior activity against P388 leukemia and sarcoma 180; Activity against MMC-resistant cells. | nih.gov |
| Lipophilic Analogs | Quinone Ring | Increased potency in cell culture assays. | mdpi.com |
| Analogs with Altered Reduction Potential | Quinone Ring | Increased potency correlated with ease of reduction. | mdpi.com |
Further Elucidation of Undiscovered Biosynthetic Steps
While significant progress has been made in understanding the biosynthesis of mitomycins, several steps in the pathway remain to be fully characterized. nih.gov The mitosane core of mitomycins is assembled from two primary building blocks: 3-amino-5-hydroxybenzoic acid (AHBA) and D-glucosamine. spandidos-publications.comnih.govbiologists.com The genetic and biochemical machinery responsible for this complex assembly is a key area of ongoing investigation.
Recent research has identified several essential genes and proteins. For instance, MitE, a CoA ligase, activates AHBA, which is then tethered to the acyl carrier protein (ACP) MmcB to initiate the biosynthetic cascade. nih.gov The enzymes MitB (a glycosyltransferase) and MitF (a reductase) are MmcB-dependent and crucial for the assembly of the mitosane skeleton. nih.gov Another enzyme, the aziridine (B145994) N-methyltransferase MitN, has been shown to be involved in a parallel pathway leading to mitomycins with a different stereochemistry. nih.gov
Future research aims to:
Identify Unknown Enzymes: Characterize the functions of all proteins encoded by the mitomycin biosynthetic gene cluster to fill in the remaining gaps in the pathway. nih.gov
Understand Enzymatic Mechanisms: Elucidate the precise catalytic mechanisms of the known enzymes, particularly those involved in the complex C-C bond formations and the construction of the unique tricyclic structure. nih.govnih.gov
Map Protein-Protein Interactions: Further investigate the interactions between the acyl carrier protein MmcB and its partner enzymes, which are critical for the efficient assembly of the mitomycin core. nih.gov
A complete understanding of the biosynthetic pathway will not only satisfy fundamental scientific curiosity but also provide the tools for engineered biosynthesis, enabling the production of novel and potentially more effective mitomycin analogs. researchgate.netnih.gov
Development of Highly Targeted Drug Delivery Systems for Preclinical Translation
A major limitation of conventional chemotherapy, including with mitomycins, is the lack of specificity, which can lead to damage to healthy tissues. frontiersin.org To address this, researchers are developing highly targeted drug delivery systems (DDS) designed to concentrate this compound and its analogs at the tumor site, thereby enhancing efficacy and reducing systemic toxicity. frontiersin.orgwikipedia.org
Emerging preclinical strategies include:
Nanoparticle-Based Carriers: Encapsulating mitomycins within nanoparticles made from materials like chitosan has shown promise. frontiersin.orgnih.gov These systems can improve drug stability and provide controlled, pH-responsive drug release. frontiersin.orgnih.gov For example, Mitomycin C-loaded chitosan nanoparticles conjugated with quantum dots have been developed to combine drug delivery with bioimaging capabilities. frontiersin.org
Hydrogel Systems: Thermo-sensitive hydrogels, such as TCGel®, are being explored for localized delivery. mdpi.com These systems are liquid at cool temperatures, allowing for easy administration, but form a viscous gel at body temperature. mdpi.com This gel then acts as a sustained-release depot, maintaining high local concentrations of the drug for an extended period, as demonstrated in preclinical studies for bladder cancer treatment. mdpi.com
Antibody-Drug Conjugates (ADCs): ADCs represent a highly specific targeting strategy. researchgate.net This approach involves linking a potent drug like a mitomycin to a monoclonal antibody that specifically recognizes an antigen overexpressed on the surface of cancer cells. Researchers have successfully developed ADCs with Mitomycin C that release the drug extracellularly, potentially through interaction with thiols on the bacterial cell surface, a concept being explored for treating bacterial biofilms that could be adapted for cancer therapy. researchgate.net
These advanced delivery systems aim to improve the therapeutic index of mitomycins, allowing for more effective tumor killing with fewer side effects, a crucial step for preclinical and potential future clinical translation. frontiersin.org
| Delivery System | Mechanism | Potential Advantage | Reference |
|---|---|---|---|
| Chitosan Nanoparticles | Encapsulation and pH-responsive release. | Sustained release, improved stability. | frontiersin.orgnih.gov |
| TCGel® (Hydrogel) | Reverse thermal gelation forms a drug depot at body temperature. | High, localized drug concentration over time. | mdpi.com |
| Antibody-Drug Conjugates (ADCs) | Antibody-mediated targeting to specific cell surface antigens. | High specificity for tumor cells, reduced systemic toxicity. | researchgate.net |
Comprehensive Understanding and Circumvention of Resistance Mechanisms
The development of drug resistance is a significant obstacle in cancer chemotherapy. Tumors can become resistant to mitomycins through various mechanisms, and a comprehensive understanding of these processes is essential for developing strategies to overcome or prevent resistance.
Known mechanisms of mitomycin resistance include:
Decreased Drug Activation: Mitomycins are prodrugs that require bioreductive activation to become cytotoxic DNA cross-linking agents. cancerrxgene.org Cancer cells can develop resistance by downregulating the enzymes responsible for this activation, such as NADPH cytochrome P450 reductase.
Enhanced DNA Repair: As mitomycins primarily work by creating DNA interstrand cross-links (ICLs), cancer cells with enhanced DNA repair capabilities can more effectively remove these lesions, thus surviving treatment.
Drug Efflux: Increased expression of drug efflux pumps, such as those from the MexAB-OprM system in some organisms, can actively transport mitomycins out of the cell, preventing them from reaching their DNA target.
Expression of Resistance Proteins: The producing organism, Streptomyces lavendulae, protects itself with a protein called MCRA, which functions as a hydroquinone (B1673460) oxidase. It re-oxidizes the activated hydroquinone form of mitomycin back to its less toxic parent state, preventing DNA damage. nih.gov The possibility of analogous mechanisms existing in resistant human cancer cells is an area of investigation.
Strategies to circumvent these resistance mechanisms include the design of new mitomycin analogs that are effective against resistant cells and the use of combination therapies that target the resistance pathways themselves. nih.gov
Identification of Novel Molecular Targets and Signaling Pathways
The primary mechanism of action for mitomycins is the alkylation and cross-linking of DNA, which blocks replication and transcription, leading to cell death. cancerrxgene.orgnih.gov However, emerging research suggests that the cellular response to mitomycin treatment is complex and may involve other molecular targets and signaling pathways.
Recent findings indicate that:
Akt Signaling Pathway: Treatment with Mitomycin C can induce the phosphorylation and activation of the Akt survival pathway in some aggressive cancer cells. This activation can, in turn, promote resistance to the drug's cytotoxic effects, suggesting that co-treatment with Akt inhibitors could be a viable therapeutic strategy.
Immunogenic Cell Death: A novel mechanism has been described where Mitomycin C induces a form of cancer cell death that activates the immune system. This "immunogenic death" involves the release of mitochondrial DNA, which signals immune cells to engulf the dead tumor cell, potentially triggering a broader anti-tumor immune response.
Future research will focus on further identifying and validating these non-canonical targets and pathways. A deeper understanding of how this compound and its derivatives modulate these cellular processes could lead to the development of more effective combination therapies and identify new biomarkers for predicting patient response.
Q & A
Q. What are the key physicochemical properties of Mitomycin B, and how do they influence its stability in experimental settings?
this compound (C₁₆H₁₉N₃O₆; molecular weight 349.34 g/mol) exhibits a density of ~1.22 g/cm³ and a predicted pKa of 11.41, indicating limited solubility in aqueous solutions at physiological pH. Researchers must account for its sensitivity to light, temperature, and pH during storage and experimental preparation. Stability assays, such as HPLC-based degradation profiling under controlled conditions, are critical to ensure compound integrity. Pre-formulation studies using lyophilization or buffer optimization (e.g., phosphate-buffered saline at pH 7.4) are recommended for in vitro applications .
Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?
Reverse-phase HPLC coupled with UV detection (λ = 360 nm) is widely used for quantifying this compound in plasma or tissue homogenates. For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides detection limits <1 ng/mL. Method validation should include spike-recovery tests (85–115% recovery) and stability assessments under freeze-thaw cycles .
Q. How does this compound’s mechanism of action differ from other mitomycin analogues in targeting DNA cross-linking?
this compound induces DNA alkylation at guanine-cytosine-rich regions via reductive activation, forming interstrand cross-links. Unlike Mitomycin C, its reduced metabolite exhibits prolonged intracellular retention due to lower electrophilicity, which may explain differences in cytotoxicity profiles. Comparative studies should include enzymatic activation assays (e.g., NADPH:cytochrome P450 reductase) and comet assays to quantify DNA damage kinetics .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy across different cancer cell lines?
Discrepancies in IC₅₀ values (e.g., 0.1–5 μM in breast vs. lung cancer models) may arise from variations in cell line-specific reductase activity or ABC transporter expression. To address this:
Q. What experimental designs are optimal for evaluating this compound’s synergy with immune checkpoint inhibitors in vivo?
A syngeneic murine tumor model (e.g., CT26 colorectal carcinoma) with combinatorial dosing of this compound and anti-PD-1 antibodies is recommended. Key parameters:
- Dose escalation studies to identify sub-therapeutic thresholds.
- Flow cytometry to assess tumor-infiltrating lymphocyte (TIL) populations (CD8+/CD4+ ratios).
- Longitudinal monitoring of tumor growth kinetics and survival analysis using Kaplan-Meier curves .
Q. What strategies mitigate off-target effects of this compound in non-cancerous tissues during preclinical studies?
- Tissue-specific delivery : Conjugate this compound to nanoparticles functionalized with tumor-homing ligands (e.g., folate or EGFR antibodies).
- Prodrug engineering : Develop pH-sensitive prodrugs that release active this compound only in acidic tumor microenvironments.
- Toxicity profiling : Compare histopathological changes in liver/kidney tissues between free and conjugated drug forms using H&E staining and serum ALT/CRE measurements .
Q. How can researchers address inconsistencies in this compound’s pharmacokinetic data across species?
Discrepancies in half-life (e.g., 30 min in mice vs. 2 hr in rats) may stem from interspecies differences in metabolic enzyme expression. Solutions include:
- PBPK modeling : Integrate species-specific cytochrome P450 activity data to predict clearance rates.
- Microsampling techniques : Serial blood sampling (10–20 μL) to reduce animal stress and improve data granularity.
- Cross-species proteomics : Quantify reductase levels in liver microsomes to validate metabolic capacity .
Methodological Guidance
Q. What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s anti-angiogenic effects?
- In vitro : Use endothelial cell (HUVEC) tube formation assays on Matrigel to quantify angiogenesis inhibition (IC₅₀ < 1 μM). Include VEGF-A as a positive control.
- In vivo : Employ chick chorioallantoic membrane (CAM) assays or zebrafish models for real-time visualization of vascular disruption. Ensure blinding and randomization to minimize bias .
Q. How should researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?
- Synthesize analogues with modifications at the aziridine ring (C1 position) and quinone moiety (C7 position).
- Assess DNA cross-linking efficiency via agarose gel electrophoresis and cytotoxicity in NCI-60 cell panels.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for DNA minor grooves .
Q. What statistical approaches are recommended for analyzing heterogeneous responses to this compound in 3D tumor spheroid models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
